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Compound of Interest

Compound Name: Carbon oxide

Cat. No.: B1173338

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the principles and applications of
carbon oxides—specifically carbon dioxide (COz) and carbon monoxide (CO)—in modified
atmosphere packaging (MAP). It includes detailed application notes, experimental protocols,
and quantitative data to guide research and development in food preservation and shelf-life
extension.

Application Notes

Modified atmosphere packaging is a technique used to extend the shelf life of perishable food
products.[1] This is achieved by altering the gaseous environment inside the packaging to slow
down the natural processes of spoilage.[1][2] Carbon dioxide and, in some cases, carbon
monoxide are key components of the gas mixtures used in MAP.

Carbon Dioxide (COz2) in MAP

Carbon dioxide is the primary antimicrobial agent in most MAP applications. Its primary
functions are to inhibit the growth of aerobic bacteria and molds, which are common causes of
food spoilage.[2][3]

Mechanism of Action:
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e Microbial Inhibition: CO: dissolves in the water phase of the food to form carbonic acid
(H2COs3), which lowers the pH of the food product.[3][4] This acidic environment is
inhospitable to many spoilage microorganisms, particularly gram-negative bacteria like
Pseudomonas.[1]

o Metabolic Disruption: Carbonic acid can penetrate microbial cell membranes and disrupt
intracellular pH balance and enzymatic activities, further inhibiting microbial growth.

e Slowing Respiration: In the case of fresh produce, elevated COz levels, in conjunction with
reduced oxygen, can slow down the respiration rate, delaying ripening and senescence.[5][6]

Applications:
CO: is widely used for a variety of food products, including:

» Raw and cooked meats and fish: Typically used in concentrations of 25-40% to inhibit
bacterial growth.[1]

o Bakery goods and some cheeses: Can be used in concentrations up to 100% to significantly
extend the mold-free shelf life.[1][4]

o Fresh fruits and vegetables: Used to slow down respiration and ripening processes.[3][5]
e Ready meals and combination products.[1]
Considerations:

o Package Collapse: High concentrations of CO2 can be absorbed by the food product, leading
to a pressure drop and subsequent package collapse. To counteract this, an inert filler gas
like nitrogen (N2) is often used.[1][4]

e Product Damage: Excessive levels of CO2 can cause damage to plant and muscle tissues,
leading to discoloration and excessive drip.[1]

Carbon Monoxide (CO) in MAP

Carbon monoxide is used in MAP primarily for its ability to stabilize the red color of meat.[7][8]
Its application is more controversial than that of CO2 and is not permitted in all regions, such as
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the European Union.[8][9][10]
Mechanism of Action:

o Color Stabilization: CO reacts with myoglobin, the pigment responsible for the red color in
meat, to form a stable, bright cherry-red pigment called carboxymyoglobin.[8] This prevents
the oxidation of myoglobin to metmyoglobin, which has an undesirable brown color.[7]

« Inhibition of Lipid Oxidation: By creating a low-oxygen environment, the inclusion of CO can
help to reduce lipid oxidation, which can lead to off-flavors and rancidity.[9]

Applications:

The primary application of CO in MAP is for fresh red meat, including beef, pork, and lamb.[11]
It helps to maintain an appealing color for a longer duration, which is a significant factor in
consumer purchasing decisions.[7]

Controversy and Safety Concerns:

The main concern with the use of CO in meat packaging is that the stable red color can mask
the visual signs of spoilage.[7][8][9] This could potentially mislead consumers about the
freshness and safety of the product.[9][12] However, regulatory bodies like the U.S. Food and
Drug Administration (FDA) have deemed its use as "Generally Recognized as Safe" (GRAS)
when used at low concentrations (typically around 0.4%) and with proper handling and
adherence to shelf-life guidelines.[7][13]

Quantitative Data: Typical Gas Compositions in MAP

The optimal gas mixture for MAP depends on the specific food product. The following table
summarizes typical gas compositions for various food categories.
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Food
Product

02 (%)

CO2 (%)

N2 (%)

CO (%)

Key
Considerati
ons

Red Meat

0-0.5

20-30

70-80

0.4

Low Oz and
the addition
of CO
maintains red
color and
inhibits
aerobic
bacteria.[9]
[12]

Poultry

25-40

60-75

High CO:2
inhibits
spoilage

organisms.

Fish (Lean)

40-60

40-60

High COz is
effective
against
Gram-
negative
aerobic

bacteria.

Fish (Fatty)

0-5

40

55-60

Low Oz is
necessary to
prevent lipid

oxidation.

Hard

Cheeses

100

100% CO:z is
effective in
preventing

mold growth.
[4]

Bakery
Products

50-100

0-50

High COz2
extends
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mold-free
shelf life.[1]

Low Oz and
elevated CO2

slow
Fresh I
respiration
Produce 1-5 2-15 80-95
and
(e.g., Lettuce) .
enzymatic
browning.[14]
[15]
100% N2
prevents
Dried Foods oxidative
(e.g., Potato 0 0 100 rancidity and
Chips) provides
cushioning.
[14]

Experimental Protocols

This section outlines key experimental protocols for evaluating the efficacy of different MAP gas
compositions.

Protocol for Evaluating the Effect of MAP on the Shelf
Life of Fresh Meat

Objective: To determine the effect of a specific gas mixture (e.g., 0.4% CO, 30% COz2, 69.6%
N2) on the microbiological, chemical, and sensory characteristics of fresh beef steaks during
refrigerated storage.

Materials:
o Fresh beef loin steaks of uniform thickness

 MAP machine capable of flushing and sealing with the desired gas mixture
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» High-barrier packaging film
¢ Incubators set at refrigeration temperature (e.g., 4°C)

» Microbiological media (e.g., Plate Count Agar for total viable count, Violet Red Bile Glucose
Agar for Enterobacteriaceae)

o Colorimeter (e.g., Minolta Chroma Meter)

e pH meter

o Thiobarbituric acid reactive substances (TBARS) assay kit for lipid oxidation analysis
e Trained sensory panel

Procedure:

o Sample Preparation: Cut beef loin into steaks of uniform size and weight. Randomly assign
steaks to different packaging treatments (e.g., MAP with CO, high-oxygen MAP, and vacuum
packaging as a control).

o Packaging: Place each steak into a high-barrier tray. Use the MAP machine to flush the
package with the specified gas mixture and heat-seal it.

o Storage: Store the packaged steaks in a refrigerated incubator at a constant temperature
(e.g., 4°C) in the dark.

o Sampling: At regular intervals (e.g., days 0, 3, 7, 10, 14), remove a subset of packages from
each treatment group for analysis.

e Microbiological Analysis:
o Aseptically open the package and take a sample of the meat.
o Perform serial dilutions and plate onto appropriate microbiological media.

o Incubate the plates and count the colonies to determine the microbial load (CFU/Q).
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e Physicochemical Analysis:

o Color: Measure the surface color of the steak at multiple locations using a colorimeter to
determine L* (lightness), a* (redness), and b* (yellowness) values.

o pH: Homogenize a meat sample with distilled water and measure the pH.

o Lipid Oxidation: Perform a TBARS assay to quantify the level of malondialdehyde, a
secondary product of lipid oxidation.

e Sensory Evaluation:
o Present cooked samples to a trained sensory panel in a controlled environment.

o Panelists will evaluate attributes such as aroma, flavor, tenderness, juiciness, and overall
acceptability using a structured scale.

o Data Analysis: Analyze the collected data using appropriate statistical methods to determine
significant differences between the packaging treatments over time.

Protocol for Headspace Gas Analysis

Objective: To verify the gas composition inside the sealed MAP packages over the storage
period.

Materials:

e Headspace gas analyzer (with sensors for Oz, CO2, and CO)
o Septa (self-sealing adhesive foam)

e Syringe

Procedure:

o Calibration: Calibrate the headspace gas analyzer according to the manufacturer's
instructions using certified gas mixtures.

e Sampling:
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o Affix a septum to the surface of the MAP package.

o Insert the needle of the gas analyzer's syringe through the septum into the headspace of
the package.

o Draw a gas sample into the analyzer.

e Measurement: The analyzer will automatically measure and display the concentrations of Oz,
COz, and CO in the headspace.

e Recording: Record the gas composition for each package at each sampling time point.
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Caption: Mechanism of COz antimicrobial action in MAP.
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Caption: Mechanism of CO color stabilization in meat MAP.
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Caption: Workflow for evaluating MAP effectiveness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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